H-Lys(Boc)-OH
CAS No.: 2418-95-3
Cat. No.: VC21543557
Molecular Formula: C11H22N2O4
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2418-95-3 |
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Molecular Formula | C11H22N2O4 |
Molecular Weight | 246.30 g/mol |
IUPAC Name | (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Standard InChI | InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 |
Standard InChI Key | DQUHYEDEGRNAFO-QMMMGPOBSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)O |
SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)O)N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCN)C(=O)O |
Chemical Identity and Structural Properties
H-Lys(Boc)-OH, also known as (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, is a modified amino acid widely used in peptide synthesis applications . This compound possesses specific chemical and physical properties that make it valuable for researchers in biochemistry and medicinal chemistry.
Basic Chemical Information
The compound has the following fundamental characteristics:
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InChI: 1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1
Structural Features
H-Lys(Boc)-OH features a lysine backbone with strategic protection of the epsilon-amino group using a tert-butyloxycarbonyl (Boc) group. This arrangement creates a compound with differential reactivity between the alpha and epsilon amino groups, making it particularly useful in controlled peptide synthesis. The alpha-amino group remains unprotected (free) while the side chain amino group is masked by the Boc group, allowing for selective reactions during peptide construction .
Physical and Chemical Properties
Understanding the physical and chemical properties of H-Lys(Boc)-OH is essential for its effective utilization in laboratory settings. These properties dictate how the compound should be handled, stored, and incorporated into experimental protocols.
Solubility Profile
The solubility characteristics of H-Lys(Boc)-OH are important considerations for solution preparation:
Researchers should select appropriate solvents based on the specific requirements of their experimental protocols. The limited water solubility necessitates ultrasonic treatment for complete dissolution .
Stock Solution Preparation
The following table provides guidance for preparing stock solutions of H-Lys(Boc)-OH at various concentrations:
Concentration | 1 mg | 5 mg | 10 mg |
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1 mM | 4.0601 mL | 20.3004 mL | 40.6009 mL |
5 mM | 0.8120 mL | 4.0601 mL | 8.1202 mL |
10 mM | 0.4060 mL | 2.0300 mL | 4.0601 mL |
These calculations facilitate accurate preparation of working solutions for experimental use .
Synthetic Approaches and Preparation
While the search results don't provide specific synthetic routes for H-Lys(Boc)-OH directly, we can infer information from related compounds and their synthesis pathways.
Related Synthetic Processes
Boc-Lys(Boc)-OH, a compound related to H-Lys(Boc)-OH, is synthesized from di-tert-butyl dicarbonate and L-Lysine hydrochloride . The synthesis typically involves the use of sodium hydroxide in a 1,4-dioxane/water mixture at room temperature . This information suggests that the synthesis of H-Lys(Boc)-OH likely involves similar reaction conditions but with selective protection of only the epsilon-amino group of lysine.
Purification and Characterization
After synthesis, purification typically involves extraction with ethyl acetate followed by concentration under vacuum. The purity of H-Lys(Boc)-OH is crucial for its application in peptide synthesis, where contaminants could lead to unwanted side reactions or reduced yields of the target peptides .
Functional Role in Peptide Chemistry
H-Lys(Boc)-OH plays a critical role in peptide synthesis by enabling selective and controlled peptide assembly.
Protection Mechanism
The compound functions by temporarily blocking the reactivity of the lysine side chain amino group with the Boc protecting group. This protection is essential because:
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It prevents unwanted side reactions during peptide assembly
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It forms stable amide bonds with the lysine amino group
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It allows for selective reaction with other functional groups in the peptide chain
Applications in Peptide Synthesis
H-Lys(Boc)-OH is primarily used in peptide synthesis as a building block that enables:
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The synthesis of complex peptides with specific sequences and structures
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High purity and yield in the stepwise construction of peptides
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Development of various peptide-based molecules for research purposes
This compound is particularly valuable when synthesizing peptides containing lysine residues, where differential protection of the alpha and epsilon amino groups is necessary for controlled peptide bond formation.
Research Applications and Recent Developments
H-Lys(Boc)-OH has significant applications in various research fields, particularly in peptide chemistry and drug development.
Role in Bioactive Peptide Development
The compound enables the synthesis of peptides with defined sequences and structures, which is crucial for developing bioactive peptides with potential therapeutic applications. By facilitating the controlled construction of complex peptides, H-Lys(Boc)-OH contributes to the advancement of peptide-based drug design and development .
Specialized Applications
Beyond standard peptide synthesis, H-Lys(Boc)-OH may be used in the development of:
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